molecular formula C19H27N3O2 B2609643 N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide CAS No. 1252525-96-4

N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide

Cat. No.: B2609643
CAS No.: 1252525-96-4
M. Wt: 329.444
InChI Key: ZBRDFALPSIKRMX-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure features a cyanocycloheptyl group, a hydroxypropyl group, and a phenylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyanocycloheptyl intermediate: This step might involve the reaction of cycloheptanone with a cyanating agent such as sodium cyanide under basic conditions.

    Introduction of the hydroxypropyl group: The intermediate can be reacted with an appropriate epoxide (e.g., propylene oxide) in the presence of a base to introduce the hydroxypropyl group.

    Coupling with phenylamine: The resulting intermediate can be coupled with phenylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Conditions may include the use of halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide: Similar structure with a cyclohexyl group instead of a cycloheptyl group.

    N-(1-cyanocyclooctyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide: Similar structure with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide is unique due to its specific ring size (cycloheptyl) and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[N-(2-hydroxypropyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-16(23)13-22(17-9-5-4-6-10-17)14-18(24)21-19(15-20)11-7-2-3-8-12-19/h4-6,9-10,16,23H,2-3,7-8,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRDFALPSIKRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)NC1(CCCCCC1)C#N)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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